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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carbaldehyde

Cat. No.: B1452048 Get Quote

The 2-phenylquinoline scaffold is a privileged heterocyclic motif that forms the core of

numerous compounds with a wide spectrum of biological activities. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of 2-phenylquinoline

derivatives, focusing on their anticancer, antiviral, and antimicrobial properties. The information

is targeted towards researchers, scientists, and drug development professionals, with a focus

on quantitative data, experimental methodologies, and visual representations of key concepts.

Anticancer Activity of 2-Phenylquinoline Derivatives
Recent research has highlighted the potential of 2-phenylquinoline derivatives as potent

anticancer agents, with some compounds exhibiting significant antiproliferative activity against

various cancer cell lines. A key mechanism of action for some of these derivatives is the

targeting of G-quadruplexes, which are specialized nucleic acid structures implicated in cancer

cell proliferation.

Structure-Activity Relationship (SAR) Insights
A study by Guillon et al. provides valuable insights into the SAR of 2,4-bis[(substituted-

aminomethyl)phenyl]phenylquinoline derivatives as antiproliferative agents. The core structure

consists of a phenyl-substituted quinoline with two aminomethylphenyl side chains. The

position of the phenyl group on the quinoline ring and the nature of the aminomethyl side

chains significantly influence the anticancer activity.

Key findings from the study include:
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Position of the Phenyl Substituent on the Quinoline Ring: The placement of the phenyl group

at different positions of the quinoline moiety impacts the antiproliferative activity. For

instance, in a series of compounds tested against the HeLa cervical cancer cell line, a

derivative with the phenyl group at the 6-position (compound 13a) demonstrated superior

activity compared to analogues with the phenyl group at other positions.[1]

Nature of the Aminomethyl Side Chains: The terminal amino group on the side chains plays

a crucial role. Derivatives with dimethylaminopropylaminomethyl side chains have shown

potent activity.

The general SAR for these anticancer 2-phenylquinoline derivatives can be visualized as

follows:
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General SAR of Anticancer 2-Phenylquinoline Derivatives

Comparative Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected 2,4-

bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives against the HeLa cell line.[1]
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Compound
Phenyl Position
(R1)

Side Chain (R2)
IC50 (µM) on HeLa
cells

13a 6-phenyl

4-[(3-

dimethylaminopropyl)

aminomethyl]phenyl

0.50

13b 5-phenyl

4-[(3-

dimethylaminopropyl)

aminomethyl]phenyl

1.19

13c 7-phenyl

4-[(3-

dimethylaminopropyl)

aminomethyl]phenyl

1.51

13d 8-phenyl

4-[(3-

dimethylaminopropyl)

aminomethyl]phenyl

1.35

12b 6-phenyl

4-[(3-

dimethylaminopropyl)

aminomethyl]phenyl

0.82

IC50: The half maximal inhibitory concentration.

Experimental Protocol: In Vitro Antiproliferative Assay
The antiproliferative activity of the 2-phenylquinoline derivatives was evaluated using a

standard cell viability assay.[1]

Cell Line: Human cervical cancer cell line (HeLa).

Methodology:

Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 5,000 cells per well

and allowed to adhere overnight.

Compound Treatment: The cells were then treated with various concentrations of the

synthesized 2-phenylquinoline derivatives.
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Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with

5% CO2.

Cell Viability Assessment: After the incubation period, cell viability was determined using the

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT solution

was added to each well, and the plates were incubated for another 4 hours.

Data Analysis: The absorbance was measured at a specific wavelength using a microplate

reader. The IC50 values were calculated from the dose-response curves.

The experimental workflow can be visualized as follows:
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Workflow for In Vitro Antiproliferative Assay

Antiviral Activity of 2-Phenylquinoline Derivatives
2-Phenylquinoline derivatives have also emerged as promising antiviral agents, particularly

against coronaviruses. A screening of a compound library identified a 2-phenylquinoline

scaffold as a potent inhibitor of SARS-CoV-2 replication.[2][3]
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Structure-Activity Relationship (SAR) Insights
The antiviral activity of these derivatives is influenced by substitutions at various positions of

the 2-phenylquinoline core. Key structural features that modulate the anti-coronavirus activity

include:

Substitution at C-2 of the Quinoline Scaffold: The presence of a p-propoxyphenyl moiety at

this position is a favorable feature for antiviral activity.[2]

Methoxy Groups on the Quinoline Nucleus: The addition of methoxy groups on the quinoline

ring, such as at the 6,8- or 5,7-positions, can enhance the antiviral activity and increase the

selectivity index.[2]

Side Chain at C-4: An O-alkyl basic side chain at the C-4 position is another important

determinant of antiviral potency.[2] The presence of a 6,7-dimethoxytetrahydroisoquinoline

group at this position in compound 6g resulted in potent activity against SARS-CoV-2

helicase (nsp13).[2][3][4]

The general SAR for these antiviral 2-phenylquinoline derivatives is depicted below:
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General SAR of Antiviral 2-Phenylquinoline Derivatives
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Comparative Antiviral Activity
The following table presents the antiviral activity of selected 2-phenylquinoline derivatives

against SARS-CoV-2 and other human coronaviruses.[2][3]

Compound
Key
Substitutio
ns

SARS-CoV-
2 EC50 (µM)

HCoV-229E
EC50 (µM)

HCoV-OC43
EC50 (µM)

CC50 (µM)
on VeroE6

1a (PQQ4O) - 6 ND ND 18

1f
6,8-

dimethoxy
9.4 >10 7.7 >100

5a
5,7-

dimethoxy
7.1 1.3 1.9 >100

6g

5,7-

dimethoxy,

C4-6,7-

dimethoxytetr

ahydroisoqui

noline

6.6 1.5 1.4 >100

8k

6-methoxy,

C4-O-

(CH2)3-

N(Et)2

5.9 0.2 0.6 10

9j

6,8-

dimethoxy,

C4-O-

(CH2)3-

N(Et)2

5.9 0.9 1.2 >100

EC50: The half maximal effective concentration. CC50: The half maximal cytotoxic

concentration. ND: Not determined.

Experimental Protocol: Antiviral Assay
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The antiviral activity against SARS-CoV-2 was determined using a phenotypic-based screening

assay in infected cells.[3]

Cell Line: VeroE6 cells constitutively expressing an enhanced green fluorescent protein

(EGFP).

Methodology:

Cell Infection: VeroE6-eGFP cells were infected with SARS-CoV-2.

Compound Treatment: Immediately after infection, the cells were treated with different

concentrations of the 2-phenylquinoline derivatives.

Incubation: The plates were incubated for a period that allows for the observation of virus-

induced cytopathic effect (CPE).

High-Content Imaging: The virus-induced CPE was quantified using high-content imaging

readout of the EGFP signal. A reduction in EGFP signal indicates viral replication and cell

death.

Cytotoxicity Assessment: The cytotoxicity of the compounds in uninfected VeroE6 cells was

determined in parallel to calculate the selectivity index (SI = CC50/EC50).

Data Analysis: EC50 values were calculated from the dose-response curves.

Antimicrobial Activity of 2-Phenylquinoline
Derivatives
Several studies have explored the potential of 2-phenylquinoline derivatives as antimicrobial

agents. These compounds have shown activity against both Gram-positive and Gram-negative

bacteria.[5][6]

Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of 2-phenylquinoline derivatives is dependent on the nature and

position of substituents on both the quinoline and the 2-phenyl rings. A study on a series of

newly synthesized 2-phenylquinolines revealed the following trends:[5]
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Substitution on the Quinoline Ring: The presence of substituents on the quinoline ring can

affect the antimicrobial activity.

Broad-Spectrum Activity: Some derivatives showed broad-spectrum antibacterial activity,

inhibiting the growth of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa,

Klebsiella pneumoniae, and Salmonella typhimurium.[5]

Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for selected

2-phenylquinoline derivatives against various bacterial strains.[5]

Compoun
d

R
E. coli
MIC
(µg/mL)

S. aureus
MIC
(µg/mL)

P.
aerugino
sa MIC
(µg/mL)

K.
pneumon
iae MIC
(µg/mL)

S.
typhimuri
um MIC
(µg/mL)

4a H 62.5 125 >500 250 250

4b 4-Cl 31.25 62.5 500 125 125

7a H 125 250 >500 500 500

7b 4-Cl 62.5 125 >500 250 250

8a H 62.5 125 >500 250 250

8b 4-Cl 31.25 62.5 500 125 125

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Antimicrobial Susceptibility
Testing
The antimicrobial activity was evaluated using the disk-diffusion method and by determining the

Minimum Inhibitory Concentration (MIC).[5]

Bacterial Strains:Escherichia coli (ATCC-25922), Staphylococcus aureus (ATCC-25923),

Pseudomonas aeruginosa (ATCC-27853), Klebsiella pneumoniae (ATCC-700603), and
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Salmonella typhimurium (ATCC-07095).

Methodology (Disk-Diffusion):

Bacterial Inoculum: A standardized bacterial suspension was spread on the surface of

Mueller-Hinton agar plates.

Disk Application: Sterile filter paper disks impregnated with the test compounds were placed

on the agar surface.

Incubation: The plates were incubated at 37°C for 24 hours.

Zone of Inhibition: The diameter of the zone of inhibition around each disk was measured.

Methodology (MIC Determination):

Serial Dilutions: Serial dilutions of the compounds were prepared in a suitable broth medium

in 96-well microtiter plates.

Inoculation: Each well was inoculated with a standardized bacterial suspension.

Incubation: The plates were incubated at 37°C for 24 hours.

MIC Reading: The MIC was determined as the lowest concentration of the compound that

completely inhibited visible bacterial growth.

This guide provides a foundational understanding of the SAR of 2-phenylquinoline derivatives

across different therapeutic areas. The presented data and experimental protocols can serve

as a valuable resource for the rational design and development of novel and more potent 2-

phenylquinoline-based therapeutic agents. Further research is warranted to explore the full

potential of this versatile scaffold in medicinal chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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